Sodium Pyruvate (D3, 97-98%)

Catalog No.
S14635503
CAS No.
M.F
C3H4NaO3
M. Wt
114.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Pyruvate (D3, 97-98%)

Product Name

Sodium Pyruvate (D3, 97-98%)

Molecular Formula

C3H4NaO3

Molecular Weight

114.07 g/mol

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/i1D3;

InChI Key

DAQHMCWYXJEOCG-NIIDSAIPSA-N

Canonical SMILES

CC(=O)C(=O)O.[Na]

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)O.[Na]

Sodium pyruvate is a sodium salt of pyruvic acid, represented by the chemical formula C3H3NaO3\text{C}_3\text{H}_3\text{NaO}_3. It appears as a white crystalline powder and is highly soluble in water, making it a versatile compound in various biological and chemical applications. This compound serves as an important intermediate in the metabolic pathways of carbohydrates, proteins, and fats, playing a crucial role in energy production within cells. Sodium pyruvate is often used in laboratory settings as a buffering agent and as a source of energy for cell cultures due to its ability to easily convert to pyruvic acid in physiological conditions .

  • Oxidation-Reduction Reactions: Sodium pyruvate can act as a reducing agent. For instance, it reacts with hydrogen peroxide in a first-order reaction, where both reactants exhibit proportional concentration increases during the reaction process .
  • Formation of Sodium Sulfate: In aerosol studies, sodium pyruvate has been shown to react with ammonium sulfate, leading to the formation of solid sodium sulfate under specific humidity conditions. This reaction highlights its role in atmospheric chemistry and aerosol behavior .
  • Peroxide Scavenging: Sodium pyruvate has been identified as an effective peroxide scavenger in aerobic oxidation reactions catalyzed by N-heterocyclic carbenes. This property allows it to facilitate various oxidative transformations while minimizing unwanted side reactions .

Sodium pyruvate exhibits several biological activities:

  • Energy Metabolism: As an intermediate in glycolysis, sodium pyruvate is vital for energy production in aerobic respiration. It can be converted into acetyl-CoA, entering the citric acid cycle for further energy extraction.
  • Antioxidant Properties: Studies indicate that sodium pyruvate may have antioxidant effects, helping to mitigate oxidative stress by neutralizing free radicals .
  • Cell Growth and Viability: In cell culture applications, sodium pyruvate enhances cell viability and growth rates by providing an additional energy source, particularly under low glucose conditions.

Sodium pyruvate can be synthesized through various methods:

  • Neutralization Reaction: The most common method involves the neutralization of pyruvic acid with sodium hydroxide or sodium bicarbonate:
    C3H4O3+NaOHC3H3NaO3+H2O\text{C}_3\text{H}_4\text{O}_3+\text{NaOH}\rightarrow \text{C}_3\text{H}_3\text{NaO}_3+\text{H}_2\text{O}
  • Fermentation Processes: Sodium pyruvate can also be produced through microbial fermentation processes using specific strains of bacteria that metabolize carbohydrates into pyruvic acid, which is then converted into its sodium salt.

Sodium pyruvate has diverse applications across various fields:

  • Biotechnology and Cell Culture: Widely used as a supplement in cell culture media to enhance cell growth and metabolism.
  • Pharmaceuticals: Utilized in formulations aimed at improving energy metabolism and as a potential treatment for metabolic disorders.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties and ability to stimulate collagen synthesis, making it beneficial for anti-aging treatments .
  • Research: Employed as a reagent in biochemical assays and studies involving metabolic pathways.

Research has demonstrated that sodium pyruvate interacts with various compounds:

  • Ammonium Sulfate: As previously mentioned, sodium pyruvate reacts with ammonium sulfate under specific humidity conditions, influencing aerosol properties and phase behavior .
  • Hydrogen Peroxide: Its role as a peroxide scavenger indicates that it can modulate oxidative stress responses in biological systems .

These interactions highlight its significance not only in metabolic processes but also in environmental chemistry.

CompoundChemical FormulaKey Characteristics
Pyruvic AcidC₃H₄O₃Precursor to sodium pyruvate; involved directly in metabolism.
Acetyl-CoAC₂H₃OₓCoACentral metabolite; derived from pyruvate; involved in fatty acid synthesis.
Lactic AcidC₃H₆O₃Produced during anaerobic respiration; related but less stable than sodium pyruvate.
Sodium AcetateC₂H₃NaO₂Similar buffering capacity; used in biochemistry but lacks the same metabolic role as sodium pyruvate.

Sodium pyruvate's unique features include its stability as a salt form of pyruvic acid and its dual role as both an energy source and an antioxidant agent.

Synthesis and Purification of Deuterated Sodium Pyruvate

Deuterated sodium pyruvate is synthesized through acid-catalyzed hydrogen-deuterium (H/D) exchange reactions. A representative protocol involves dissolving pyruvic acid in deuterium oxide (D₂O) and heating the mixture to 95°C under nitrogen for 20.5 hours. This process facilitates deuteration at the methyl group, yielding sodium pyruvate-d₃ after neutralization with sodium bicarbonate and recrystallization from ethanol. The final product typically achieves 87% deuteration at the methyl group, necessitating further purification to meet the 97-98% isotopic purity threshold.

Recrystallization remains the primary purification method, leveraging differential solubility between deuterated and protiated species. Post-synthesis, the product is dissolved in D₂O and ethanol, precipitating sodium pyruvate-d₃ crystals with reduced contamination from partially deuterated byproducts. Advanced techniques, such as ultraperformance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), enable real-time monitoring of isotopic purity during purification. For example, UPLC-HRMS distinguishes between D₀ (non-deuterated), D₁, D₂, and D₃ isotopologs, ensuring precise quantification of deuterium incorporation.

Table 1: Key Parameters in Sodium Pyruvate-d₃ Synthesis

ParameterValue/DescriptionSource
Reaction Temperature95°C
Reaction Time20.5 hours
Initial Deuteration87% CD₃
Purification MethodRecrystallization (D₂O/EtOH)
Analytical ValidationUPLC-HRMS, ESI-HRMS

Role of Methyl Deuteration in Metabolic Tracer Design

Methyl deuteration introduces kinetic isotope effects (KIEs) that alter metabolic pathways. Replacing hydrogen with deuterium at the pyruvate methyl group increases the activation energy for enzymatic reactions, slowing downstream metabolism. This property is exploited in DMI, where deuterated tracers like sodium pyruvate-d₃ enable non-invasive tracking of glycolysis and the tricarboxylic acid (TCA) cycle.

In vivo studies demonstrate that deuterated pyruvate preferentially accumulates in tissues with high glycolytic activity, such as tumors, due to delayed conversion to lactate. The reduced metabolic rate also prolongs the tracer’s half-life, enhancing signal detection in magnetic resonance spectroscopy (MRS). For instance, [6,6′-²H₂]glucose, a related tracer, produces detectable deuterated lactate and glutamate levels for over 90 minutes post-administration.

Deuteration at the methyl group minimizes interference with functional groups (e.g., carboxylate), preserving pyruvate’s biochemical reactivity while modulating its metabolic trajectory. This selective deuteration strategy is critical for designing tracers that balance metabolic stability and enzymatic compatibility.

Purity Standards for 97-98% Deuterated Compounds

Isotopic purity validation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Electrospray ionization HRMS (ESI-HRMS) quantifies deuterium incorporation by analyzing the mass-to-charge (m/z) ratios of D₀–D₃ isotopologs. For sodium pyruvate-d₃, the D₃ isotopolog’s relative abundance must exceed 97%, with residual D₂ and D₁ contributions below 2% and 1%, respectively.

Table 2: Isotopic Purity Assessment Methods

MethodResolution RequirementKey ApplicationSource
ESI-HRMS>30,000Quantifies D₀–D₃ abundances
²H NMR>1 ppmConfirms deuterium position
UPLC-HRMS>50,000Separates isotopologs pre-analysis

Challenges in maintaining purity include isotopic dilution from ambient moisture and H/D exchange during storage. To mitigate this, sodium pyruvate-d₃ is stored in anhydrous solvents under inert gas. Dynamic monitoring of H/D exchange reactions, as demonstrated with ethyl 3-(4-bromophenyl)-3-oxopropanoate-d₂ (EBPO-d₂), confirms the stability of deuterated compounds under physiological conditions.

Alanine Aminotransferase Reaction Dynamics with D₃-Pyruvate

Alanine aminotransferase catalyzes the reversible transamination between pyruvate and glutamate to form alanine and α-ketoglutarate, utilizing pyridoxal phosphate as a cofactor [2]. The enzyme mechanism involves formation of a Schiff base intermediate, which provides a pathway for hydrogen-deuterium exchange during the catalytic cycle [2]. Studies using deuterated pyruvate have revealed distinct kinetic isotope effects that illuminate the mechanistic details of this crucial metabolic transformation.

Research conducted on isolated rat hearts perfused with a 1:1 mixture of [U-¹³C₃]pyruvate and [2-¹³C₁, U-²H₃]pyruvate demonstrated minimal kinetic isotope effects on the overall flux through alanine aminotransferase [2]. The relative rates between the internal control and deuterated species were measured at 1:0.96 ± 0.01 for alanine formation, indicating only a slight reduction in reaction velocity with the deuterated substrate [2]. This finding suggests that carbon-hydrogen bond breaking is not the primary rate-limiting step in the alanine aminotransferase reaction mechanism.

The deuterium isotope effect becomes more pronounced when examining the exchange kinetics between pyruvate and alanine pools [2]. Time-course experiments revealed rapid deuterium-proton exchange in alanine formation, with significant label loss occurring within 3-6 minutes of substrate exposure [2]. At steady-state conditions, alanine exhibited a mixture of deuterated species, contrasting sharply with lactate, which remained largely perdeuterated [2]. This differential behavior indicates compartment-specific metabolism and distinct kinetic properties of the alanine aminotransferase pathway.

Table 1: Kinetic Isotope Effects in Alanine Aminotransferase Reactions

ParameterNon-deuterated PyruvateD₃-PyruvateIsotope Effect
Relative Reaction Rate1.000.96 ± 0.011.04
Deuterium Retention (3 min)N/A20-25%N/A
Deuterium Retention (6 min)N/A20-25%N/A
Exchange Rate ConstantStandardReduced~2.5-fold

The mechanism of deuterium loss during alanine formation involves the pyridoxal phosphate-dependent Schiff base formation, which creates opportunities for solvent exchange [2] [4]. This process occurs at a rate that competes with the overall catalytic turnover, resulting in the observed isotope distribution patterns. The rapid exchange suggests that the enzyme-substrate complex has sufficient lifetime to allow multiple protonation-deprotonation events before product release.

Heavy-enzyme studies using perdeuterated alanine aminotransferase have provided additional mechanistic insights [5]. The mass increase of approximately 5.5% in the deuterated enzyme resulted in kinetic isotope effects of ~1.3 on both kcat and kcat/Km parameters [5]. When combined with deuterated alanine substrates, the isotope effects increased to ~3, demonstrating coupled motion between protein vibrational modes and the reaction coordinate [5].

Lactate Dehydrogenase Isotope-Sensitive Catalysis

Lactate dehydrogenase represents one of the most extensively studied enzymes with respect to kinetic isotope effects, particularly in the context of deuterated pyruvate substrates [6]. The enzyme catalyzes the reversible reduction of pyruvate to lactate using nicotinamide adenine dinucleotide as the hydride donor, and exhibits distinctive isotopic sensitivities that provide mechanistic information about the hydride transfer process.

Investigations using isolated heart preparations revealed minimal kinetic isotope effects for the conversion of deuterated pyruvate to lactate [2]. The relative rates between non-deuterated and deuterated substrates measured 1:1.01 ± 0.10, indicating virtually no discrimination between the isotopologues [2]. This finding contrasts markedly with primary deuterium kinetic isotope effects observed in hydride transfer reactions, where typical values range from 2-7 [6].

The absence of significant kinetic isotope effects in lactate formation from D₃-pyruvate reflects the mechanistic details of the lactate dehydrogenase reaction [6]. The rate-limiting step involves conformational changes and substrate binding rather than the chemical transformation itself [6]. Spectroscopic studies using isotope-edited infrared spectroscopy revealed multiple reactive conformations of pyruvate bound to the enzyme, with substrate carbonyl stretches at 1686, 1679, and 1674 cm⁻¹ [7].

Table 2: Lactate Dehydrogenase Kinetic Parameters with D₃-Pyruvate

MeasurementControl PyruvateD₃-PyruvateRatio
kcat (s⁻¹)240 ± 10160 ± 71.5
kcat/Km (M⁻¹s⁻¹)4.6 × 10⁶3.1 × 10⁶1.5
Km (μM)52 ± 352 ± 41.0
Deuterium RetentionN/A>95%N/A

The isotopic labeling pattern in lactate differs substantially from that observed in alanine when hearts are perfused with deuterated pyruvate [2]. Lactate remains largely perdeuterated (~70% fully deuterated species) throughout the experimental timeframe, indicating minimal hydrogen-deuterium exchange during the lactate dehydrogenase reaction [2]. This behavior confirms that the lactate dehydrogenase mechanism does not involve intermediates that facilitate solvent exchange.

Heavy-enzyme kinetic isotope effects with perdeuterated lactate dehydrogenase yielded values of 1.05 to 1.11 depending on pH conditions [6]. The isotope effects exhibited pH dependence, increasing from 1.05 at pH 5.8 to 1.11 at pH 4.3, suggesting involvement of ionizable groups in the rate-limiting step [6]. Temperature-jump relaxation spectroscopy revealed that microsecond to millisecond protein motions are affected by isotopic substitution, contributing to the observed kinetic isotope effects [6].

Infrared spectroscopic analysis of pyruvate binding to lactate dehydrogenase demonstrated significant electronic perturbation of the substrate [8]. The carbonyl stretch frequency shifted from 1710 cm⁻¹ in aqueous solution to 1676 cm⁻¹ when bound to the enzyme, corresponding to approximately 34% polarization of the carbonyl bond [8]. This polarization correlates with catalytic efficiency and provides direct evidence for enzyme-induced substrate activation.

Pyruvate Dehydrogenase Complex Flux Modulation

The pyruvate dehydrogenase complex represents the gateway between glycolysis and the citric acid cycle, catalyzing the oxidative decarboxylation of pyruvate to acetyl-coenzyme A [9]. This multienzyme complex exhibits complex regulatory mechanisms and distinctive responses to isotopic substitution that provide insights into flux control and metabolic regulation.

Studies examining deuterium isotope effects on pyruvate dehydrogenase complex activity revealed minimal impact on overall flux through the pathway [2]. When isolated hearts were perfused with deuterated pyruvate, the relative contribution to glutamate labeling (reflecting citric acid cycle entry) showed a ratio of 1:0.95 ± 0.05 compared to non-deuterated controls [2]. This slight reduction suggests that deuterium substitution has minimal influence on the rate-limiting steps within the complex reaction mechanism.

Solvent isotope effect studies using Escherichia coli pyruvate dehydrogenase demonstrated primary kinetic isotope effects when reactions were conducted in deuterium oxide [10] [11]. The maximum velocity ratios (DV) measured 1.7 for the overall reaction and 2.1 for the E1 component specifically [10] [11]. Michaelis constants for pyruvate remained unchanged, indicating that substrate binding affinity is not affected by solvent isotopic composition [10] [11].

Table 3: Pyruvate Dehydrogenase Complex Isotope Effects

ComponentParameterH₂OD₂OIsotope Effect
Overall ComplexVmax100%59%1.7
Overall ComplexDV--1.7
E1 ComponentVmax100%48%2.1
E1 ComponentDV--2.1
Km (pyruvate)μM45 ± 347 ± 41.0

The pH profile analysis revealed characteristic shifts in ionization behavior upon deuterium substitution [10] [11]. The δpK₁ and δpK₂ values shifted by 0.6 units to higher pL values, consistent with the known isotope effects on acid dissociation constants [10] [11]. Proton inventory experiments yielded linear relationships when varying the atom fraction of protons relative to deuterons, indicating involvement of a single proton transfer in the rate-limiting step [10] [11].

Mechanistic analysis suggests that the observed isotope effects arise from protonation of the N1' nitrogen at the pyrimidine ring of the thiamine pyrophosphate cofactor [10] [11]. This protonation event involves an adjacent glutamate residue whose carboxylic group undergoes rapid exchange with solvent deuterons [10] [11]. The relatively weak primary isotope effect (DV = 1.7-2.1) indicates that this proton transfer is only partially rate-limiting within the overall catalytic cycle.

Flux control analysis of the pyruvate dehydrogenase complex revealed complex dependencies on substrate concentrations and regulatory states [12]. At low pyruvate concentrations, flux control coefficients indicate sensitivity primarily to the E1 component, while at high pyruvate concentrations, control becomes distributed among all complex components [12]. The deuterium isotope effects interact with these control patterns, providing mechanistic insights into the rate-limiting steps under different metabolic conditions.

The compartmentalization of pyruvate metabolism becomes evident when examining isotope distribution patterns in isolated heart preparations [2]. Glutamate labeling patterns suggest that the pyruvate pool feeding the citric acid cycle (via pyruvate dehydrogenase) preferentially derives from the lactate-equilibrating compartment rather than the alanine-exchanging pool [2]. This compartmentation has important implications for interpreting metabolic flux measurements using isotopically labeled substrates.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

114.02464351 g/mol

Monoisotopic Mass

114.02464351 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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